molecular formula C24H24N6O B2706188 2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide CAS No. 1421528-15-5

2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide

Cat. No.: B2706188
CAS No.: 1421528-15-5
M. Wt: 412.497
InChI Key: LPLIKVKAAYEIGC-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide is a synthetic chemical compound designed for research applications. Its molecular structure incorporates both an indole moiety and a phenylpiperazine-substituted pyrimidine ring, a combination often explored in medicinal chemistry for its potential to interact with various biological targets. Indole derivatives are known for their diverse pharmacological profiles, and compounds featuring similar structures have been investigated as agents for inhibiting tubulin polymerization, a mechanism relevant in cancer research . The specific mechanism of action, binding affinity, and primary applications for this particular compound require further experimental characterization by researchers. This product is provided For Research Use Only. It is intended for use in laboratory and research settings and is not intended for human, veterinary, or therapeutic use. Researchers are responsible for confirming the product's identity and purity and for ensuring all necessary permissions and licenses are obtained for its use.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c31-23(14-18-15-25-22-9-5-4-8-21(18)22)28-19-16-26-24(27-17-19)30-12-10-29(11-13-30)20-6-2-1-3-7-20/h1-9,15-17,25H,10-14H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLIKVKAAYEIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperazine Ring Formation: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable amine reacts with a halogenated precursor.

    Pyrimidine Moiety Introduction: The pyrimidine ring is often synthesized through cyclization reactions involving amidines and β-dicarbonyl compounds.

    Final Coupling: The final step involves coupling the indole, piperazine, and pyrimidine fragments through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenated reagents for nucleophilic substitution or electrophilic aromatic substitution using Lewis acids.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indole or pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and piperazine rings are known to facilitate binding to biological macromolecules, potentially inhibiting or modulating their activity. The pyrimidine moiety may contribute to the compound’s ability to interfere with nucleic acid synthesis or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Acetamide Motifs

  • N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide (3a): This compound retains the indole-acetamide core but replaces the pyrimidine-phenylpiperazine group with a hydroxyphenyl substituent.
  • N-[5-[(4-cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-yl)acetamide (CAS 781618-07-3): This analogue substitutes the pyrimidine-phenylpiperazine with a thiadiazole ring and cyanophenyl group. Such structural variations could shift therapeutic targets toward antimicrobial or anticancer applications .

Analogues with Pyrimidine-Piperazine Scaffolds

  • (S)-N-((3-(6-(4-(4,6-Dichloropyrimidin-2-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide (7g): This compound shares the pyrimidine-piperazine motif but replaces the indole with an oxazolidinone ring. The oxazolidinone group is associated with antibacterial activity (e.g., linezolid), suggesting divergent applications compared to the indole-based target compound. The dichloropyrimidine substituent may improve target selectivity but increase toxicity risks .
  • Quinoline-Piperidine Acetamide Derivatives (): These compounds feature quinoline and piperidine groups instead of indole and pyrimidine. Piperidine’s conformational flexibility may improve binding kinetics but reduce specificity compared to phenylpiperazine’s rigid structure .

Analogues with Modified Heterocyclic Systems

  • KCH-1521 (N-acylurea-indole derivative): This compound replaces the acetamide bridge with an N-acylurea group and incorporates a benzodioxol moiety. KCH-1521 demonstrated modulatory effects on endothelial cells, suggesting vascular or anti-angiogenesis applications distinct from the target compound’s inferred CNS targets .

Research Implications and Limitations

While the target compound’s structure suggests versatility in drug design, the absence of direct bioactivity data necessitates further empirical validation. Structural analogues indicate that:

  • Phenylpiperazine-pyrimidine groups enhance kinase or CNS receptor targeting but may require optimization for metabolic stability.
  • Indole-acetamide cores are broadly applicable but require substituent tuning for specific therapeutic outcomes.
  • Heterocyclic replacements (e.g., thiadiazole, oxazolidinone) shift biological targets, highlighting the importance of scaffold selection.

Biological Activity

The compound 2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide is a complex organic molecule notable for its potential pharmacological applications, particularly in the fields of neuroscience and psychiatry. Its unique structure features an indole moiety linked to an acetamide group, which is further connected to a pyrimidine ring substituted with a phenylpiperazine. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems and potential therapeutic applications.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C22H24N4O\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}

This compound's structure includes:

  • Indole moiety : Known for its role in serotonin receptor modulation.
  • Pyrimidine ring : Often associated with various biological activities, including anti-inflammatory and anticancer properties.
  • Phenylpiperazine : Frequently linked to antidepressant and anxiolytic effects.

Neurotransmitter Modulation

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in modulating neurotransmitter systems. The presence of both the indole and piperazine moieties suggests potential interactions with serotonin receptors, which are crucial in treating various psychiatric disorders such as depression and anxiety.

Compound NameStructure FeaturesBiological Activity
1-(4-Piperidinyl)-N-[2-(4-methylphenyl)pyrimidin-5-YL]acetamidePiperidine instead of piperazineAntidepressant effects
N-(4-Methylpiperazin-1-YL)-2-(indol-3-yl)acetamideMethyl substitution on piperazineAnticonvulsant activity
2-(Indol-3-yl)-N-[2-(4-fluorophenyl)pyrimidin-5-YL]acetamideFluorine substitutionPotential antipsychotic properties

Anticonvulsant Properties

Some studies have reported anticonvulsant properties for similar compounds, indicating their potential utility in epilepsy treatment. This aligns with the general trend observed in indole derivatives, which often exhibit neuroprotective effects.

Study on Antiviral Activity

A related class of compounds, specifically 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides , has been tested against SARS-CoV-2 RdRp. These studies revealed that certain derivatives exhibited strong inhibitory effects on viral replication while maintaining low cytotoxicity levels, suggesting a potential avenue for antiviral applications .

Neuropharmacological Studies

Research exploring the neuropharmacological effects of similar indole derivatives has highlighted their efficacy in modulating serotonin pathways. For instance, compounds with structural similarities have been shown to alleviate symptoms of anxiety and depression in preclinical models, reinforcing the hypothesis that this compound could serve as a therapeutic agent for mood disorders .

Q & A

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Answer:
The synthesis involves constructing the indole core, followed by coupling with a pyrimidine-phenylpiperazine moiety. Key steps include:

  • Reagent selection : Use sodium hydroxide or potassium carbonate as bases to facilitate nucleophilic substitutions, and DMF as a solvent to enhance solubility of intermediates .
  • Temperature control : Maintain reactions at 80–100°C for 8–12 hours to ensure complete cyclization of the pyrimidine-indole system .
  • Purification : Recrystallize the final product from acetonitrile or ethanol to remove unreacted precursors, achieving >95% purity .
    Yield improvements (from 48% to ~60%) can be achieved by optimizing stoichiometric ratios (e.g., 1.1 equivalents of phenylpiperazine derivatives) .

What methodologies are recommended for elucidating the molecular structure and validating conformation?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm connectivity of the indole, pyrimidine, and phenylpiperazine groups. Key signals include indole NH (~10.5 ppm) and pyrimidine C-H (~8.7 ppm) .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and piperazine N-H) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 442.2142 for [M+H]⁺) and rule out byproducts .

How should contradictory data regarding the compound’s receptor binding affinity be addressed?

Answer:

  • Multi-assay validation : Compare results from radioligand binding assays (e.g., for serotonin or dopamine receptors) with cellular cAMP inhibition studies to identify off-target effects .
  • Control experiments : Include positive controls (e.g., known A2A adenosine receptor antagonists) and negative controls (e.g., vehicle-only treatments) to isolate compound-specific activity .
  • Dose-response curves : Analyze EC₅₀/IC₅₀ values across replicates to distinguish assay variability from true discrepancies .

What strategies are effective in determining the optimal formulation for in vivo testing?

Answer:

  • Solubility profiling : Test solubility in PBS (pH 7.4), DMSO, and cyclodextrin-based carriers. The compound’s logP (~3.2) suggests moderate hydrophobicity, requiring 10% DMSO for aqueous stability .
  • Stability studies : Monitor degradation under physiological conditions (37°C, 5% CO₂) via HPLC over 24–72 hours. Adjust buffers (e.g., citrate for pH 4–6) if hydrolysis of the acetamide group occurs .
  • Bioavailability optimization : Use nanoemulsions or liposomal encapsulation to enhance blood-brain barrier penetration for CNS-targeted studies .

How can structure-activity relationship (SAR) studies identify critical functional groups influencing biological activity?

Answer:

  • Analog synthesis : Modify substituents systematically (e.g., replace phenylpiperazine with morpholine or substitute indole with azaindole) .
  • Biological screening : Test analogs against kinase panels (e.g., EGFR, VEGFR2) and GPCRs to map pharmacophore requirements. For example, the phenylpiperazine moiety is critical for dopamine D2 receptor affinity (Ki = 12 nM) .
  • Computational modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding poses and validate with mutagenesis studies on target receptors .

What experimental approaches can resolve conflicting reports on the compound’s metabolic stability?

Answer:

  • In vitro metabolism assays : Use liver microsomes (human/rat) to identify cytochrome P450 (CYP3A4/CYP2D6) interactions. Co-incubate with inhibitors like ketoconazole to confirm metabolic pathways .
  • Metabolite identification : Employ LC-MS/MS to detect primary metabolites (e.g., hydroxylation at the indole C5 position or piperazine N-dealkylation) .
  • Species comparison : Compare half-life (t₁/₂) in mouse vs. human hepatocytes to address interspecies variability .

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